molecular formula C13H14N2O B1380785 3-(aminomethyl)-1-benzylpyridin-2(1H)-one CAS No. 933757-00-7

3-(aminomethyl)-1-benzylpyridin-2(1H)-one

Cat. No. B1380785
CAS RN: 933757-00-7
M. Wt: 214.26 g/mol
InChI Key: MXZLCDOTWPBHCM-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-benzylpyridin-2(1H)-one, also known as AMBP, is a heterocyclic organic compound belonging to the pyridine family. It is a colorless, water-soluble liquid with a melting point of 76-77 °C. AMBP is used as a reagent in organic synthesis and has been studied extensively in the field of medicinal chemistry. AMBP has been found to have potential applications in the synthesis of pharmaceutical drugs, as well as in the treatment of various diseases.

Scientific Research Applications

Synthesis and Structure

3-(Aminomethyl)-1-benzylpyridin-2(1H)-one has been explored in the synthesis of various novel compounds. A study demonstrated the formation of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones through the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes, followed by reduction with sodium borohydride (Kulakov et al., 2018).

Antiviral Properties

One of the key applications of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one derivatives is in antiviral research. For example, derivatives of 3-aminopyridin-2(1H)-one were synthesized and evaluated for their inhibitory properties against HIV-1 reverse transcriptase, with some analogs showing potent antiviral activity (Saari et al., 1992).

Neurotropic Activity

Research has also explored the neurotropic activity of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one derivatives. The reaction with aromatic aldehydes formed compounds that exhibited tranquilizing (anxiolytic) and antidepressant activities, suggesting potential applications in neurology and psychiatry (Palamarchuk et al., 2021).

Antifungal Properties

Compounds with 2-benzylpyridin-4(1H)-one systems, related to 3-(aminomethyl)-1-benzylpyridin-2(1H)-one, have shown antifungal activity against strains such as Candida, Aspergillus flavus, and Aspergillus fumigatus. This highlights their potential in developing new antifungal agents (Henrikson et al., 2011).

Dopaminergic Activity

Another significant area of research is the study of dopaminergic activity. Synthesized compounds of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one have shown potential as D1 receptor inhibitors, indicating possible applications in treating neurological disorders such as Parkinson's disease (DeNinno et al., 1991).

properties

IUPAC Name

3-(aminomethyl)-1-benzylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-9-12-7-4-8-15(13(12)16)10-11-5-2-1-3-6-11/h1-8H,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZLCDOTWPBHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-1-benzylpyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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